N-(2,3-dimethylphenyl)-5-fluoro-2-(piperidin-1-yl)pyrimidin-4-amine
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Overview
Description
N-(2,3-dimethylphenyl)-5-fluoro-2-(piperidin-1-yl)pyrimidin-4-amine is a synthetic organic compound that belongs to the class of aminopyrimidines. These compounds are known for their diverse applications in medicinal chemistry, particularly as potential therapeutic agents due to their biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,3-dimethylphenyl)-5-fluoro-2-(piperidin-1-yl)pyrimidin-4-amine typically involves the following steps:
Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a condensation reaction between a suitable β-diketone and a guanidine derivative under acidic or basic conditions.
Introduction of the Fluorine Atom: The fluorine atom can be introduced via electrophilic fluorination using reagents such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor.
Attachment of the Piperidine Ring: The piperidine ring can be attached through a nucleophilic substitution reaction, where the pyrimidine core reacts with piperidine under basic conditions.
Substitution with the Dimethylphenyl Group: The final step involves the substitution of the pyrimidine core with the 2,3-dimethylphenyl group, which can be achieved through a palladium-catalyzed cross-coupling reaction.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N-(2,3-dimethylphenyl)-5-fluoro-2-(piperidin-1-yl)pyrimidin-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.
Substitution: Halogenated solvents and bases such as sodium hydride or potassium carbonate.
Major Products Formed
The major products formed from these reactions would depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may yield amines or alcohols.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological pathways and interactions.
Medicine: Potential therapeutic agent for the treatment of diseases such as cancer, due to its ability to interact with specific molecular targets.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-(2,3-dimethylphenyl)-5-fluoro-2-(piperidin-1-yl)pyrimidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed effects. The exact molecular pathways involved would depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
N-(2,3-dimethylphenyl)-2-(piperidin-1-yl)pyrimidin-4-amine: Lacks the fluorine atom, which may affect its biological activity.
N-(2,3-dimethylphenyl)-5-chloro-2-(piperidin-1-yl)pyrimidin-4-amine: Contains a chlorine atom instead of fluorine, which may result in different reactivity and properties.
N-(2,3-dimethylphenyl)-5-fluoro-2-(morpholin-4-yl)pyrimidin-4-amine: Contains a morpholine ring instead of piperidine, which may influence its pharmacokinetic properties.
Uniqueness
The presence of the fluorine atom and the piperidine ring in N-(2,3-dimethylphenyl)-5-fluoro-2-(piperidin-1-yl)pyrimidin-4-amine makes it unique compared to its analogs. These structural features can significantly influence its biological activity, stability, and overall pharmacological profile.
Properties
IUPAC Name |
N-(2,3-dimethylphenyl)-5-fluoro-2-piperidin-1-ylpyrimidin-4-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21FN4/c1-12-7-6-8-15(13(12)2)20-16-14(18)11-19-17(21-16)22-9-4-3-5-10-22/h6-8,11H,3-5,9-10H2,1-2H3,(H,19,20,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KUIFGZDOYYNCQN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC2=NC(=NC=C2F)N3CCCCC3)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21FN4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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